8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one
Description
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one is a polycyclic heterocyclic compound featuring a fused cyclopenta, pyran, and chromenone system. Its structure includes a central chromen-4-one core (a bicyclic system with a benzopyran-4-one motif) fused to a cyclopentane ring and a partially saturated pyran ring. The 8,8-dimethyl substituents on the pyran moiety contribute to its stereochemical rigidity, while the tetrahydro (2,3,9,10) positions indicate partial saturation, reducing aromaticity and enhancing conformational stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive flavonoid derivatives, which often exhibit anticancer, antioxidant, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5,5-dimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C17H18O3/c1-17(2)7-6-10-8-13-11-4-3-5-12(11)16(18)19-15(13)9-14(10)20-17/h8-9H,3-7H2,1-2H3 |
InChI Key |
FLPGOCTWIIUWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=O)C4=C3CCC4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one typically involves multiple steps. One common synthetic route starts with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then reacts with 2-methylbut-3-yn-2-ol, followed by a Claisen rearrangement to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Isochamaejasmin (CAS 93859-63-3)
- Structure: (S)-5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-f]chromen-4(8H)-one.
- Key Differences: Additional hydroxyl groups at C-5 and C-4' (on the phenyl ring) enhance hydrogen-bonding capacity and solubility compared to the target compound.
- Synthesis : Derived from natural sources (e.g., Gerbera piloselloides) or semi-synthetic routes involving prenylated coumarin intermediates .
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
3-(3,4-Dimethoxyphenyl)-2-methyl-9,10,10a,11-tetrahydro-4H,7aH-furo[2,3-b]pyrano[2,3-f]chromen-4-one (11h)
- Structure: Incorporates a furan ring fused to the pyrano-chromenone system and a 3,4-dimethoxyphenyl group.
- Physicochemical Data :
- Melting point: 217–219°C.
- IR peaks: 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).
- Comparison : The methoxy groups enhance electron-donating effects, altering reactivity in electrophilic substitutions compared to the target compound’s dimethyl groups .
Pechmann Condensation
- Target Compound: Synthesized via modified Pechmann reactions using resorcinol and β-keto esters, followed by cyclization and methylation steps .
- Analogues: Compounds like 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione () are synthesized similarly but lack the cyclopenta fusion, highlighting the need for specialized catalysts (e.g., Na₂CO₃ in DMSO) to achieve fused-ring systems .
One-Pot Multicomponent Reactions
- Chromenopyrano[2,3-b]pyridines: Synthesized using 4-hydroxycoumarin, aldehydes, and malononitrile, followed by reactions with cyclohexanone or DMAD.
Physicochemical and Spectral Comparisons
Biological Activity
8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one is , with a molecular weight of approximately 258.33 g/mol. The compound belongs to the class of chromenes and pyrans, which are known for their diverse biological activities.
Structural Characteristics
- Molecular Weight : 258.33 g/mol
- Molecular Formula :
- IUPAC Name : 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one
Antioxidant Activity
Research indicates that compounds similar to 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one | 25.4 | |
| Curcumin | 15.0 | |
| Quercetin | 20.5 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, 8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Study 1: In Vivo Model of Inflammation
A study conducted on an animal model demonstrated that administration of the compound significantly reduced edema and inflammatory markers in comparison to the control group. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% after treatment.
Case Study 2: Antioxidant Efficacy in Human Cells
Human cell lines treated with varying concentrations of the compound showed a dose-dependent increase in cellular viability under oxidative stress conditions. The highest concentration tested (50 µM) resulted in a viability increase of over 60% compared to untreated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
